

# "Ethyl 2-(pyridin-2-YL)propanoate" physical and chemical properties

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Compound of Interest

Compound Name: Ethyl 2-(pyridin-2-YL)propanoate

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An In-depth Technical Guide to Ethyl Pyridylalkanoates: Properties, Synthesis, and Applications in Drug Development

## **Executive Summary**

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of ethyl pyridylalkanoates, with a particular focus on isomers and analogs of the requested compound, "Ethyl 2-(pyridin-2-YL)propanoate." Initial research indicates a scarcity of documented information for this specific chemical structure. Consequently, this guide centers on closely related and more extensively studied compounds: Ethyl 3-(pyridin-2-yl)propanoate, Ethyl 3-(pyridin-2-ylamino)propanoate, and Ethyl 2-(pyridin-2-yl)acetate. Of notable significance is Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development.

#### Introduction

Pyridylalkanoates are a class of organic compounds characterized by a pyridine ring linked to an ethyl alkanoate moiety. Their structural features make them valuable building blocks in medicinal chemistry, often serving as precursors or key intermediates in the synthesis of pharmacologically active molecules. This guide addresses the ambiguity surrounding "Ethyl 2-(pyridin-2-YL)propanoate" by presenting a detailed analysis of its more prominent structural isomers and analogs.



## **Physicochemical Properties**

The physical and chemical properties of the selected ethyl pyridylalkanoates are summarized in the tables below for ease of comparison.

**Table 1: Identifiers and Molecular Properties** 

Property	Ethyl 3-(pyridin-2- yl)propanoate	Ethyl 3-(pyridin-2- ylamino)propanoat e	Ethyl 2-(pyridin-2- yl)acetate
CAS Number	2739-74-4[4]	103041-38-9[1][5]	2739-98-2[6]
Molecular Formula	C10H13NO2[4]	C10H14N2O2[3]	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub> [6]
Molecular Weight	179.22 g/mol [4]	194.23 g/mol [3]	165.19 g/mol [6]
IUPAC Name	ethyl 3-pyridin-2- ylpropanoate[4]	ethyl 3-(pyridin-2- ylamino)propanoate	ethyl 2-pyridin-2- ylacetate[6]

**Table 2: Physical and Chemical Properties** 

Property	Ethyl 3-(pyridin-2- yl)propanoate	Ethyl 3-(pyridin-2- ylamino)propanoat e	Ethyl 2-(pyridin-2- yl)acetate
Appearance	Yellow to brown liquid[7]	White solid[1][3]	Liquid
Melting Point	96-97 °C[7]	48-50 °C[3][8]	18-19 °C[9]
Boiling Point	258 °C at 750 Torr[7]	125 °C at 0.2 mmHg[3][10]	70 °C at 0.05 mmHg
Density	1.071 g/cm <sup>3</sup> [7]	1.132 g/cm <sup>3</sup> [8]	1.084 g/mL at 25 °C
Solubility	No data available	Soluble in DMSO, Methanol[8]	No data available
Refractive Index	No data available	1.545[8]	n20/D 1.497

## **Experimental Protocols: Synthesis**



Detailed methodologies for the synthesis of the discussed compounds are crucial for their practical application in research and development.

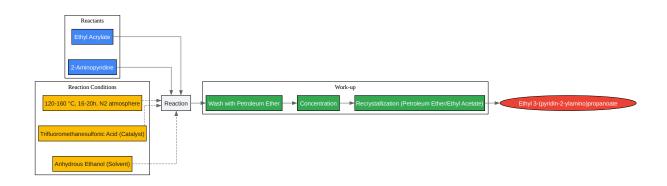
## Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This compound is a key intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor.[1][2]

Method 1: Trifluoromethanesulfonic Acid Catalysis[1][11]

- Reactants: 2-aminopyridine and ethyl acrylate.[1][11]
- Solvent: Anhydrous ethanol.[1][11]
- Catalyst: Trifluoromethanesulfonic acid.[1][11]
- Procedure:
  - Under a nitrogen atmosphere, 2-aminopyridine and ethyl acrylate are dissolved in anhydrous ethanol.[11]
  - Trifluoromethanesulfonic acid is added as a catalyst.[11]
  - The mixture is heated in an oil bath at a controlled temperature of 120-160 °C for 16-20 hours.
  - The resulting reaction solution is washed with petroleum ether at 35-40 °C.[1]
  - The solution is then concentrated under reduced pressure.[1]
  - The residue is washed with a mixture of petroleum ether and ethyl acetate and recrystallized to yield white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.[1]





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Caption: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.

Method 2: Acetic Acid Catalysis[12]

- Reactants: 2-aminopyridine and ethyl acrylate.[12]
- Catalyst: Glacial acetic acid.[12]
- Procedure:
  - o 2-aminopyridine, ethyl acrylate, and glacial acetic acid are combined in a flask.[12]

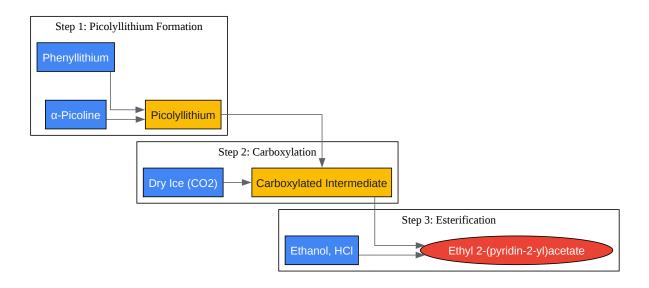


- The mixture is heated to an internal temperature of 80°C and stirred overnight (approximately 12 hours).[12]
- The reaction is monitored by HPLC.[12]
- After completion, the mixture is cooled, and 2N HCl is added, followed by extraction with ethyl acetate.[12]
- The aqueous phase is collected, and the pH is adjusted with sodium carbonate, followed by extraction with ethyl acetate.[12]
- The organic phases are combined and dried to yield the product.[12]

### Synthesis of Ethyl 2-(pyridin-2-yl)acetate

- Reactants: α-picoline and bromobenzene (to form phenyllithium).[13]
- Reagents: Lithium, Dry Ice (solid CO<sub>2</sub>), absolute ethanol, dry hydrogen chloride, chloroform, potassium carbonate.[13]
- Procedure:
  - Phenyllithium is prepared by reacting lithium with bromobenzene in absolute ether.[13]
  - α-picoline is added dropwise to the phenyllithium solution to form picolyllithium.
  - The picolyllithium solution is poured over crushed Dry Ice.[13]
  - The resulting mixture is treated with absolute ethanol saturated with dry hydrogen chloride for esterification.[13]
  - The solvent is removed, and the residue is dissolved in chloroform and neutralized with a potassium carbonate paste.[13]
  - The product is isolated by distillation under reduced pressure.[13]





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Caption: Synthesis of Ethyl 2-(pyridin-2-yl)acetate.

# **Applications in Drug Development**

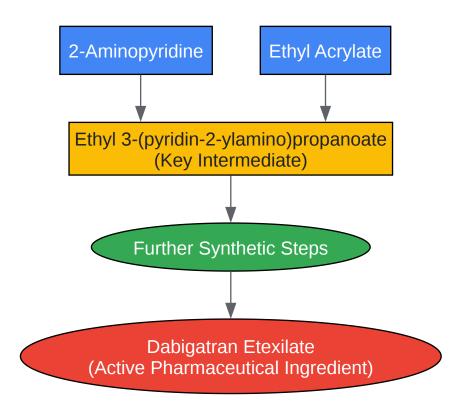
The primary relevance of these compounds to drug development lies in their use as intermediates for more complex molecules.

- Ethyl 3-(pyridin-2-ylamino)propanoate: As previously mentioned, this is a crucial intermediate in the synthesis of Dabigatran etexilate, an oral anticoagulant that acts as a direct thrombin inhibitor.[1][2][10] Its role is to provide a key structural fragment of the final drug molecule.
- Ethyl 2-(pyridin-2-yl)acetate: This compound and its derivatives have been explored in the synthesis of various heterocyclic systems with potential biological activities. The synthesis of a series of its derivatives has been reported, suggesting its utility as a versatile starting material in medicinal chemistry.[14]



## **Logical Relationships and Workflows**

The synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate is a key step in the overall synthesis of Dabigatran. The logical flow from starting materials to the final drug product can be visualized as follows:



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Caption: Role as a key intermediate in drug synthesis.

#### Conclusion

While direct information on "Ethyl 2-(pyridin-2-YL)propanoate" is limited, a comprehensive analysis of its structurally related compounds, particularly Ethyl 3-(pyridin-2-yl)propanoate, Ethyl 3-(pyridin-2-ylamino)propanoate, and Ethyl 2-(pyridin-2-yl)acetate, provides valuable insights for researchers and drug development professionals. The physicochemical data, detailed synthesis protocols, and established role of Ethyl 3-(pyridin-2-ylamino)propanoate as a key pharmaceutical intermediate underscore the importance of this class of compounds in medicinal chemistry. This guide serves as a foundational resource for further investigation and application of these versatile chemical entities.



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